2,5-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide
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Overview
Description
2,5-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C11H9F2NO2S2. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 5 positions, and a thiophen-2-ylmethyl group is attached to the nitrogen atom of the sulfonamide group.
Preparation Methods
The synthesis of 2,5-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzenesulfonyl chloride and thiophen-2-ylmethanamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2,5-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines
Scientific Research Applications
2,5-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the thiophene ring contribute to the compound’s binding affinity and specificity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
2,5-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:
2,5-difluorobenzenesulfonamide: Lacks the thiophen-2-ylmethyl group, resulting in different electronic and steric properties.
N-(thiophen-2-ylmethyl)benzenesulfonamide: Lacks the fluorine atoms, which affects its reactivity and binding interactions.
2,5-difluoro-N-(2-furylmethyl)benzenesulfonamide: Contains a furan ring instead of a thiophene ring, leading to variations in its chemical behavior and applications
Properties
IUPAC Name |
2,5-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2S2/c12-8-3-4-10(13)11(6-8)18(15,16)14-7-9-2-1-5-17-9/h1-6,14H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKQBZLTJAMEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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